molecular formula C16H20N2O5 B1671376 Eterobarb CAS No. 27511-99-5

Eterobarb

Cat. No.: B1671376
CAS No.: 27511-99-5
M. Wt: 320.34 g/mol
InChI Key: DACOQFZGGLCXMA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Eterobarb can be synthesized by reacting phenobarbital with chloromethyl methyl ether in the presence of a base . The reaction involves the substitution of the hydrogen atoms in phenobarbital with methoxymethyl groups, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically follows the laboratory preparation route, scaled up for industrial applications. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Eterobarb undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its alcohol derivatives.

    Substitution: The methoxymethyl groups in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the methoxymethyl groups.

Scientific Research Applications

Eterobarb has several scientific research applications, including:

Comparison with Similar Compounds

    Phenobarbital: A widely used barbiturate with strong sedative and anticonvulsant properties.

    Mephobarbital: Another barbiturate derivative with anticonvulsant activity.

Comparison:

This compound’s unique combination of anticonvulsant efficacy and reduced sedative effects distinguishes it from other barbiturates, highlighting its potential in medical and scientific research.

Properties

CAS No.

27511-99-5

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

5-ethyl-1,3-bis(methoxymethyl)-5-phenyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C16H20N2O5/c1-4-16(12-8-6-5-7-9-12)13(19)17(10-22-2)15(21)18(11-23-3)14(16)20/h5-9H,4,10-11H2,1-3H3

InChI Key

DACOQFZGGLCXMA-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2

Canonical SMILES

CCC1(C(=O)N(C(=O)N(C1=O)COC)COC)C2=CC=CC=C2

Appearance

Solid powder

melting_point

117.0 °C

27511-99-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Eterobarb;  BRN 0570278;  BRN0570278;  BRN-0570278;  EX 12-095;  EX 12095;  EX 12 095

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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